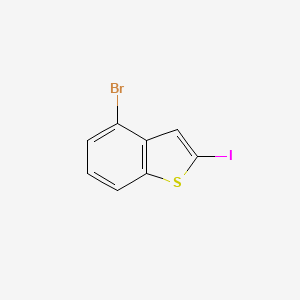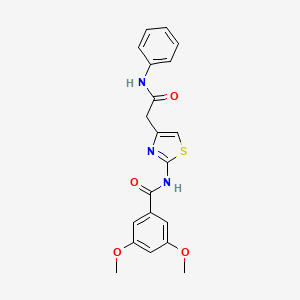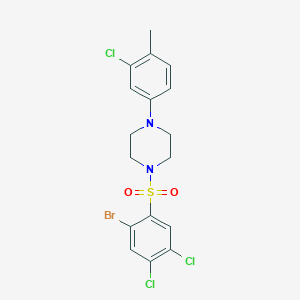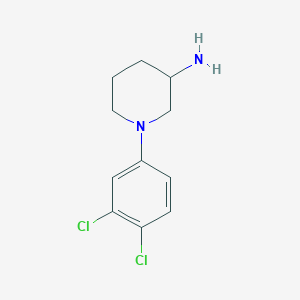
4-Bromo-2-iodobenzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-iodobenzothiophene is an organohalogen compound that belongs to the benzothiophene family. It is characterized by the presence of both bromine and iodine atoms attached to a benzothiophene ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Mecanismo De Acción
Target of Action
It is known to be used in the synthesis of other compounds, such as profenofos , which targets the acetylcholinesterase enzyme .
Mode of Action
It is used in the synthesis of profenofos , an organophosphate insecticide. Profenofos acts by inhibiting the acetylcholinesterase enzyme . This inhibition disrupts the transmission of nerve impulses in the insect’s nervous system, leading to its death .
Biochemical Pathways
As a precursor in the synthesis of profenofos , it indirectly affects the cholinergic pathway by inhibiting the acetylcholinesterase enzyme .
Result of Action
Its derivative profenofos, has been reported to cause respiratory failure in cases of poisoning .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-iodobenzothiophene typically involves halogenation reactions. One common method is the electrophilic cyclization of alkynes with halogen electrophiles. For instance, the Sonogashira cross-coupling reaction can be employed, where a bromo-substituted thiophene reacts with an ethynyl-substituted benzene derivative, followed by electrophilic cyclization using iodine .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and scalable methods such as palladium-catalyzed cross-coupling reactions. These methods ensure high yields and purity of the final product, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-iodobenzothiophene undergoes several types of chemical reactions, including:
Substitution Reactions: Both bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound is a versatile substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Cross-Coupling: Palladium catalysts, along with boronic acids or stannanes, are commonly used under inert atmospheres and moderate temperatures.
Major Products Formed
The major products formed from these reactions include various substituted benzothiophene derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
4-Bromo-2-iodobenzothiophene has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
- 2-Iodobenzothiophene
- 4-Bromo-2,5-dimethoxybenzothiophene
- 2-Bromo-3-iodobenzothiophene
Uniqueness
4-Bromo-2-iodobenzothiophene is unique due to the simultaneous presence of both bromine and iodine atoms on the benzothiophene ring. This dual halogenation provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis. Compared to its analogs, it offers enhanced versatility in cross-coupling reactions and other synthetic transformations .
Propiedades
IUPAC Name |
4-bromo-2-iodo-1-benzothiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrIS/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUIIXSJHDBAFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)I)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrIS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione](/img/structure/B2933679.png)
![N'-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide](/img/structure/B2933680.png)
![Methyl 4-((3-(dimethylamino)propyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2933682.png)


![7-(4-(Benzyloxy)-3-ethoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2933687.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2933688.png)





![(Z)-2-cyano-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2933697.png)
